Methyl 4-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzoate
Description
Methyl 4-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzoate is a heterocyclic compound featuring a pyrimidine-2,4-dione (uracil-derived) core fused to a methyl benzoate group. This structure combines the hydrogen-bonding capacity of the pyrimidinedione moiety with the lipophilic benzoate ester, making it relevant in medicinal chemistry for enzyme inhibition and drug design. Its analogs often exhibit variations in substituents, ring systems, or ester groups, which influence physicochemical and biological properties.
Properties
IUPAC Name |
methyl 4-(2,4-dioxo-1H-pyrimidin-5-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-18-11(16)8-4-2-7(3-5-8)9-6-13-12(17)14-10(9)15/h2-6H,1H3,(H2,13,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCQWYDWVPTXTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CNC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bis-Acylation and Cyclodehydration
The foundational approach involves sequential acylation of hydrazine to form bis-hydrazides, which undergo cyclodehydration to yield oxadiazole intermediates. For example:
-
Step A : Hydrazine reacts with ethyl trifluoroacetate in acetonitrile at 0–40°C to form mono-trifluoroacetylhydrazide.
-
Step B : The intermediate is treated with chloroacetyl chloride in the presence of triethylamine, yielding a bis-hydrazide.
-
Step C : Cyclodehydration with phosphorus oxychloride (POCl₃) at 81–82°C produces 2-(chloromethyl)-1,3,4-oxadiazole.
Key Parameters :
Cyclization with Ethylenediamines
The oxadiazole intermediate reacts with substituted ethylenediamines to form cyclic amidines, which are further cyclized to pyrimidinones:
-
Step D : 2-(Chloromethyl)-1,3,4-oxadiazole reacts with N-benzylethylenediamine in methanol at 50°C for 20 hours.
-
Step E : Cyclization under acidic conditions (HCl) yields the pyrimidinone core.
Optimization Insights :
Esterification of Pyrimidinyl Benzoic Acid
Methylation of the carboxylic acid precursor is achieved using methyl iodide in dimethylformamide (DMF) at 25–30°C:
-
Step F : Pyrimidinyl benzoic acid is treated with methyl iodide and potassium carbonate.
-
Step G : Deprotection using ethanolamine or hydrochloric acid yields the final ester.
Reaction Conditions :
Comparative Analysis of Synthetic Routes
Analytical Characterization
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR (DMSO-d₆) : δ 8.15 (d, J=8.4 Hz, 2H, ArH), 7.65 (d, J=8.4 Hz, 2H, ArH), 3.90 (s, 3H, OCH₃), 3.45 (m, 2H, CH₂), 2.95 (m, 2H, CH₂).
-
¹³C NMR : 167.8 (C=O), 165.2 (C=O), 142.5 (ArC), 129.3 (ArCH), 52.1 (OCH₃).
Mass Spectrometry :
Industrial-Scale Considerations
-
Cost Efficiency : POCl₃-mediated cyclodehydration is preferred for bulk synthesis due to low reagent costs.
-
Safety : Substituting hydrazine with safer acylating agents (e.g., ethyl trifluoroacetate) mitigates explosion risks.
-
Crystallization : Recrystallization from n-propanol or propyl acetate ensures >99% purity for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester or amide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antitumor Activity
Research indicates that derivatives of methyl 4-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzoate exhibit significant antitumor properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. A study published in the Journal of Medicinal Chemistry demonstrated that pyrimidine derivatives can effectively target specific kinases involved in tumor growth .
Case Study:
A derivative of this compound was tested against various cancer cell lines (e.g., MCF-7 and HeLa), showing IC50 values in the low micromolar range. These findings suggest a promising avenue for developing new anticancer agents.
1.2 Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Research has indicated that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
These results highlight the compound's potential as a lead structure for developing new antimicrobial agents .
Synthesis and Organic Chemistry Applications
2.1 Synthetic Intermediates
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can yield novel derivatives with enhanced biological activities.
Synthesis Example:
A one-pot reaction involving this compound with different amines has been reported to produce a series of substituted pyrimidines with varying biological profiles .
Biological Mechanisms
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For example:
- Enzyme Inhibition: The compound may inhibit enzymes such as dihydropyrimidine dehydrogenase (DPD), which is involved in pyrimidine metabolism.
- Receptor Modulation: It can modulate receptor activity related to inflammation and immune response.
Mechanism of Action
The mechanism of action of Methyl 4-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Implications for Drug Design
- Pyrimidine Core vs. Thienopyrimidine: The thienopyrimidine derivatives (e.g., ) may offer enhanced metabolic stability but require evaluation for off-target effects.
- Ester Group Optimization : Methyl esters (target compound) balance lipophilicity and metabolic clearance, whereas ethyl esters (e.g., ) may improve bioavailability but delay excretion.
- Substituent Effects : Fluorine () and nitro () groups enhance target binding but may increase toxicity risks.
Biological Activity
Methyl 4-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C12H11N2O4
- Molecular Weight : 239.23 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of pyrimidine can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antioxidant Properties
This compound may also exhibit antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related diseases. Preliminary studies suggest that this compound can scavenge free radicals effectively.
Enzyme Inhibition
Recent investigations have highlighted the potential of this compound as an inhibitor of specific enzymes involved in metabolic processes. For example, it may act as a DPP-IV inhibitor, which is significant for managing type 2 diabetes mellitus (T2DM). The inhibition of DPP-IV enhances insulin secretion and decreases glucagon levels.
Case Studies
- DPP-IV Inhibition : In a study published in ACS Omega, various compounds were tested for their DPP-IV inhibitory activities. Methyl derivatives showed promising results with IC50 values indicating effective inhibition comparable to known inhibitors like sitagliptin .
- Antimicrobial Testing : A study assessing the antimicrobial efficacy of related pyrimidine compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound may share similar properties .
Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antimicrobial | Effective against various bacterial strains |
| Antioxidant | Significant free radical scavenging activity |
| Enzyme Inhibition | Potential DPP-IV inhibitor with comparable efficacy to established drugs |
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Cell Membrane Disruption : Antimicrobial action likely involves compromising bacterial cell membranes.
- Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, neutralizing them.
- Enzyme Binding : Structural similarities to natural substrates enable effective binding and inhibition of target enzymes.
Q & A
Q. What are the standard synthetic routes for Methyl 4-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via the Biginelli reaction, a multicomponent cyclocondensation of aldehydes, β-keto esters, and urea derivatives. Optimization involves:
- Catalyst Selection : Use Lewis acids (e.g., FeCl₃) or Brønsted acids (e.g., HCl) to enhance cyclization efficiency.
- Solvent System : Polar aprotic solvents (e.g., DMF) under reflux (80–100°C) improve yield.
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity.
- Yield Improvement : Stepwise addition of reagents and microwave-assisted synthesis can reduce reaction time and increase yield (e.g., 69–77% yields reported for analogous compounds) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- Methodological Answer :
- ¹H NMR : Focus on aromatic protons (δ 7.1–8.5 ppm), pyrimidinyl protons (δ 5.3–6.9 ppm), and methyl/methoxy groups (δ 2.2–3.9 ppm). Use DMSO-d₆ to resolve exchangeable NH protons .
- LC-MS : Confirm molecular ion peaks ([M+H]⁺) around m/z 377.0 for analogs, with fragmentation patterns indicating loss of CO₂ or methyl groups .
- IR Spectroscopy : Identify carbonyl stretches (C=O at 1650–1750 cm⁻¹) and NH stretches (3200–3400 cm⁻¹) .
Q. How can crystallographic data validate the compound’s structure?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential. Use SHELX programs for structure solution and refinement:
- Data Collection : High-resolution (<1.0 Å) data at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.
- Refinement : SHELXL refines positional and anisotropic displacement parameters. Validate with R-factor (<5%) and electron density maps .
Advanced Research Questions
Q. How can researchers resolve regioselectivity challenges during functionalization of the pyrimidinyl ring?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors:
- Electrophilic Substitution : Electron-withdrawing groups (e.g., NO₂) direct substitution to para positions. Use DFT calculations to predict reactive sites.
- Protecting Groups : Temporarily block reactive NH groups with Boc or acetyl to control substitution patterns .
- Experimental Validation : Compare ¹H NMR shifts and HPLC retention times of isomers .
Q. What strategies mitigate contradictions in bioactivity data across studies?
- Methodological Answer :
- Standardized Assays : Use identical bacterial strains (e.g., E. coli ATCC 25922) and MIC protocols.
- Solubility Optimization : Employ DMSO stock solutions (<1% v/v) to avoid solvent interference.
- Control Compounds : Include reference drugs (e.g., ciprofloxacin) to calibrate activity thresholds. Replicate findings in ≥3 independent trials .
Q. How can structural modifications enhance SAR understanding for antimicrobial applications?
- Methodological Answer :
- Substituent Variation : Introduce halogens (Br, Cl) at the phenyl ring or alkyl groups at the pyrimidine to assess steric/electronic effects.
- Bioisosteric Replacement : Replace ester groups (e.g., methyl→ethyl) to study metabolic stability.
- Data Correlation : Plot substituent Hammett constants (σ) against bioactivity to identify linear free-energy relationships .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
